Cas no 2137602-54-9 (5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine)
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
- 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 2137602-54-9
- EN300-1104617
-
- Inchi: 1S/C13H18BrN3/c1-5-8(3)13-15-11-7-9(4)10(6-2)12(14)17(11)16-13/h7-8H,5-6H2,1-4H3
- InChI Key: CSLIPVOOUUWRLK-UHFFFAOYSA-N
- SMILES: BrC1=C(CC)C(C)=CC2=NC(C(C)CC)=NN21
Computed Properties
- Exact Mass: 295.06841g/mol
- Monoisotopic Mass: 295.06841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 30.2Ų
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104617-0.05g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1104617-0.1g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1104617-0.25g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1104617-0.5g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1104617-1.0g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1104617-2.5g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1104617-5.0g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1104617-10.0g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1104617-1g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1104617-5g |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
2137602-54-9 | 95% | 5g |
$2152.0 | 2023-10-27 |
5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridine
Comprehensive Overview of 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137602-54-9)
The compound 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo[1,5-a]pyridine (CAS No. 2137602-54-9) is a specialized heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a triazolopyridine core substituted with bromo, butyl, ethyl, and methyl groups, makes it a versatile intermediate for pharmaceutical research and industrial applications. Researchers are particularly interested in its potential as a building block for drug discovery, given its ability to modulate biological targets.
In recent years, the demand for triazolopyridine derivatives has surged due to their role in developing kinase inhibitors and antiviral agents. The presence of a bromo substituent at the 5-position enhances the compound's reactivity, enabling further functionalization via cross-coupling reactions. This property aligns with the growing trend of structure-activity relationship (SAR) studies, where scientists optimize molecular scaffolds for improved efficacy and selectivity. Additionally, the compound’s lipophilic side chains (butan-2-yl, ethyl, and methyl) contribute to its pharmacokinetic profile, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) research.
The synthesis of 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo[1,5-a]pyridine often involves multi-step organic transformations, including cyclization and halogenation. Its CAS No. 2137602-54-9 serves as a critical identifier for regulatory and commercial purposes, ensuring traceability in supply chains. With the rise of AI-driven drug design, this compound has been explored in virtual screening libraries, addressing queries like "triazolopyridine-based lead compounds" or "bromo-substituted heterocycles in medicinal chemistry." Such applications highlight its relevance in cutting-edge research.
From an industrial perspective, the compound’s stability and solubility properties make it suitable for high-throughput screening (HTS) platforms. Its molecular weight and logP value are frequently analyzed in cheminformatics databases, catering to users searching for "fragment-based drug design" or "small molecule optimization." Furthermore, its structural motifs resemble those found in agrochemicals, sparking interest in crop protection innovations. This dual applicability in pharma and agro sectors underscores its commercial potential.
Environmental and safety considerations are also pivotal in discussions about 2137602-54-9. Regulatory bodies emphasize green chemistry principles in its synthesis, aligning with searches for "sustainable heterocyclic synthesis" or "eco-friendly bromination methods." As the scientific community prioritizes reduction of hazardous reagents, this compound’s synthetic routes are being refined to minimize waste and energy consumption—a key concern for ESG (Environmental, Social, and Governance)-focused enterprises.
In conclusion, 5-bromo-2-(butan-2-yl)-6-ethyl-7-methyl-1,2,4triazolo[1,5-a]pyridine represents a multifaceted tool for modern chemistry. Its integration into drug development pipelines and material science applications reflects broader trends in precision medicine and functional materials. For researchers querying "CAS 2137602-54-9 suppliers" or "triazolopyridine reactivity," this compound offers a compelling case study in innovation at the intersection of chemistry and technology.
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